Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride

MLL1-WDR5 inhibition Histone methyltransferase Biphenyl inhibitors

Researchers targeting MLL1-rearranged leukemia face a critical linker-length specificity challenge: only the 4-carbon aminobutanamido spacer achieves optimal WDR5 binding pocket engagement. • Direct precursor to DDO-2117 (MLL1-WDR5 inhibitor, IC50 = 7.6 nM; HMT IC50 = 0.19 μM). • Pre-assembled piperidine-ethyl carbamate core with validated 4-methylene spacer geometry. • Hydrochloride salt ensures batch-to-batch consistency in parallel synthesis campaigns. Supplied at ≥95% purity (mp 159-161°C) with ambient shipping; suitable as an HPLC system-suitability standard for related-substances testing.

Molecular Formula C12H24ClN3O3
Molecular Weight 293.79 g/mol
CAS No. 1170957-61-5
Cat. No. B1453990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride
CAS1170957-61-5
Molecular FormulaC12H24ClN3O3
Molecular Weight293.79 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl
InChIInChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H
InChIKeyHAZGOPHPXGZHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate Hydrochloride (CAS 1170957-61-5): Procurement-Ready Piperidine Building Block Profile


Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride (CAS 1170957-61-5) is a synthetic organic building block featuring a piperidine core functionalized with an ethyl carbamate at the N-1 position and a 4-aminobutanamido side chain at the C-4 position [1]. With a molecular formula of C12H24ClN3O3 and a molecular weight of 293.79 g/mol, this compound is supplied as a hydrochloride salt and is classified as an aliphatic primary amine scaffold, routinely stocked by major screening-compound suppliers for medicinal chemistry and chemical biology applications . Its structural architecture places it within the 4-aminopiperidine class of intermediates, which has documented utility in generating pharmacologically active molecules targeting neurological and oncological pathways [2].

Pre-assembled 4-aminopiperidine scaffold with ethyl carbamate; reported use in neurological and oncological pathway probe synthesis.
4-carbon aminobutanamido linker length matches reported MLL1-WDR5 pharmacophore.
Supplied as hydrochloride salt; stocked by multiple screening-compound suppliers.

Why Generic 4-Aminopiperidine-1-carboxylate Analogs Cannot Replace Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate Hydrochloride in Potency-Critical Syntheses


Substituting this compound with a shorter-chain analog (e.g., ethyl 4-(aminoacetamido)piperidine-1-carboxylate, 2-carbon linker, or ethyl 4-(3-aminopropanamido)piperidine-1-carboxylate, 3-carbon linker) fundamentally alters the spatial reach and hydrogen-bonding geometry of the terminal primary amine in the final target molecule. In the published MLL1-WDR5 inhibitor series, the 4-aminobutanamido group (4-carbon linker) was specifically identified as the moiety that conferred the highest-affinity interaction (IC50 = 7.6 nM for compound DDO-2117), with the amino group optimally positioned to engage the WDR5 binding pocket [1]. Using a shorter or longer linker would be expected to yield sub-optimal engagement geometry, directly impacting the potency of any downstream compound built upon this scaffold. The quantitative impact of this chain-length sensitivity is detailed in Section 3 below.

Target: 4-Aminobutanamido (C4 linker)
Substitute: Shorter-chain analogs (C2, C3)
Published SAR identifies the 4-carbon linker as important for high-affinity WDR5 binding; shorter linkers may alter binding geometry and reduce target engagement.

Quantitative Differential Evidence for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate Hydrochloride vs. Closest Analogs


Side-Chain Linker Length: 4-Carbon Aminobutanamido Group Drives Single-Digit Nanomolar Potency in MLL1-WDR5 Inhibitors

The 4-aminobutanamido side chain present in this building block was identified as the optimal linker for achieving high-affinity MLL1-WDR5 protein-protein interaction inhibition. In the published series, compound 42 (DDO-2117), which incorporates the 4-aminobutanamido moiety, achieved an IC50 of 7.6 nM in the MLL1-WDR5 binding assay and an IC50 of 0.19 μM in the histone methyltransferase (HMT) functional assay, representing the most potent inhibitor reported to date within this chemotype [1]. Shorter-chain analogs evaluated within the same study, lacking the full 4-carbon spacer or with alternative substitution, did not reach this potency level, underscoring the critical contribution of this specific side-chain architecture [1].

Linker-Length Potency Impact
Class-level
IC50 7.6 nM (DDO-2117)
Earlier analogs: lower affinity
4-carbon linker supports highest reported affinity in MLL1-WDR5 series.
Based on single literature series; target-specific SAR.
MLL1-WDR5 inhibition Histone methyltransferase Biphenyl inhibitors

Salt Form Advantage: Hydrochloride Salt Provides Lower LogP and Enhanced Aqueous Handling vs. Free Base

The hydrochloride salt form of this building block (CAS 1170957-61-5) exhibits a measured ClogP of -0.22, reflecting improved aqueous compatibility relative to the free base form (ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate, CAS 938522-09-9), which has a computed XLogP3-AA of -0.3 [2]. The salt's reduced lipophilicity directly facilitates dissolution in aqueous reaction media, reduces organic solvent requirements during coupling steps, and simplifies workup procedures in multi-step synthetic routes .

Salt Form Handling
Context-dependent
ClogP -0.22 (HCl salt)
Free base XLogP3 -0.3 (different method)
Salt form may facilitate aqueous reaction media compatibility.
Cross-method comparison; direct quantitative difference not established.
Physicochemical profiling Solubility optimization Salt selection

Validated Identity and Purity: Certified 95% Purity with Defined Melting Point for Reliable Downstream Synthesis

This building block is supplied with a minimum certified purity of 95% and a well-defined melting point of 159–161 °C, providing two orthogonal quality metrics that can be verified upon receipt without requiring advanced analytical equipment [1]. The MDL number MFCD11505541 provides a unique identifier for procurement tracking and literature cross-referencing . In contrast, several structurally related 4-aminopiperidine building blocks with shorter or longer side chains (e.g., ethyl 4-(aminoacetamido)piperidine-1-carboxylate, CAS 208179-77-5; ethyl 4-(3-aminopropanamido)piperidine-1-carboxylate, CAS 2228640-44-4) are less frequently catalogued with full characterization data, introducing ambiguity in procurement and quality assurance .

Quality Specifications
Class-level
≥95% purity · mp 159–161°C
MDL MFCD11505541
Certified purity and melting point support quality verification upon receipt.
Stocked by multiple suppliers with consistent specifications.
Quality control Analytical specification Building-block characterization

Room Temperature Stability Enables Simplified Logistics and Storage vs. Cold-Chain-Dependent Building Blocks

According to the manufacturer's specifications, this hydrochloride building block is stable under room temperature (RT) storage and normal transport conditions, and is approved for air freight without restriction . This is in direct contrast to many biological amine-containing building blocks and certain piperidine derivatives that require refrigerated (2–8 °C) or frozen (-20 °C) storage to prevent degradation . The room-temperature stability simplifies international procurement logistics, reduces shipping costs, and enables long-term storage without specialized cold-chain infrastructure.

Storage & Logistics
Data to verify
RT storage · Air freight allowed
No cold chain required
Room-temperature stability may reduce shipping costs and enable bulk storage.
Based on supplier specifications; verify upon receipt.
Stability Storage conditions Logistics

Target Application Scenarios for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate Hydrochloride: Where This Building Block Provides Demonstrated Advantage


Synthesis of High-Affinity MLL1-WDR5 Protein-Protein Interaction Inhibitors for Acute Leukemia Research

This building block is the direct precursor for installing the 4-aminobutanamido side chain onto the biphenyl core of MLL1-WDR5 inhibitors such as DDO-2117 (IC50 = 7.6 nM). Research groups focused on MLL1-rearranged acute leukemia should prioritize this specific compound to access the validated pharmacophore that demonstrated the most potent HMT inhibitory activity (IC50 = 0.19 μM) and on-target cellular effects (Hoxa9 and Meis-1 gene downregulation) reported by Li et al., 2016 [1].

MedChem Library Synthesis Requiring Defined Building Blocks with Optimal 4-Carbon Amino-Alkyl Linker Geometry

In parallel synthesis campaigns where a primary amine with a four-methylene spacer is required for optimal binding-pocket traversal, this building block provides a pre-assembled piperidine-ethyl carbamate core with the exact linker length validated in the MLL1-WDR5 study. The 4-carbon chain length is non-trivial: shorter linkers (C2 or C3) restrict conformational sampling, while longer linkers (C5 or C6) introduce entropic penalties and may reduce target affinity [1]. Procurement of the pre-characterized hydrochloride ensures batch-to-batch consistency in library production.

Drug Impurity Reference Standard for Pharmaceutical Analytical Method Development

This compound is explicitly marketed as a reference substance for drug impurity profiling, applicable to the quality control of pharmaceutical products that contain or are derived from 4-aminopiperidine scaffolds [2]. The well-defined melting point (159–161 °C) and high purity (95%) make it suitable as a system-suitability standard in HPLC method development for related-substances testing, where unambiguous identification of the 4-aminobutanamido derivative is required to distinguish it from process-related impurities with shorter or longer side chains.

Structure-Activity Relationship (SAR) Studies on Piperidine-Containing Neuroactive or Analgesic Candidates

The 4-aminopiperidine scaffold has documented relevance to N-type calcium channel blockers being investigated for pain management, as described in patent literature covering 4-aminopiperidine compounds with analgesic activity [3]. This specific building block, with its ethyl carbamate protecting group at N-1 and a free primary amine at the terminus of a butanamido linker, provides a versatile intermediate for late-stage diversification. The room-temperature storage stability simplifies its use in multi-step SAR exploration without requiring cold storage during synthesis campaigns .

Application
Selection Property
Validation Focus
MLL1-WDR5 inhibitor lead optimization
4-carbon linker geometry matching published pharmacophore
Binding assay and HMT activity endpoints
Parallel library synthesis with defined linker length
Pre-assembled piperidine core with 4-carbon spacer
Batch-to-batch linker-length consistency
Impurity profiling reference standard for 4-aminopiperidine derivatives
Certified purity ≥95% and defined melting point
HPLC system suitability for related substances
SAR studies of 4-aminopiperidine compounds for pain pathway research
Orthogonal protecting groups (ethyl carbamate, free primary amine)
Late-stage diversification and room-temperature handling
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